(-)-Rasfonin

Vue d'ensemble

Description

(-)-Rasfonin is a fungal natural product isolated from the fermentation substrate of Talaromyces species 3656-A1. It is a member of the 2-pyrone class of fungal secondary metabolites and has been shown to induce autophagy, apoptosis, and necroptosis in various cell lines . This compound is particularly noted for its activity against the small G-protein Ras, making it a compound of interest in cancer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of (-)-Rasfonin has been achieved through various methods. One notable approach involves the use of camphor lactam chiral auxiliaries. This method showcases the power of chiral auxiliaries in achieving high stereoselectivity . Another efficient synthesis involves the use of CuBr/JosiPhos catalyzed iterative asymmetric conjugate addition of methylmagnesium bromide and Feringa’s butenolide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as Wittig olefination, Mukaiyama aldol addition, and the use of chiral auxiliaries .

Analyse Des Réactions Chimiques

Anti-Tumor Activity and Effects on Cancer Cells

Rasfonin has demonstrated significant anti-tumor effects, particularly against ras-mutated tumors .

-

It induces apoptosis in ras-dependent cells and can be useful for treating ras-mutant tumors .

-

Rasfonin suppresses proliferation, anchorage-independent growth, migration, and invasion of K-ras mutant pancreatic cancer cells .

-

In vivo studies have shown that rasfonin delays the growth of xenograft tumors originating from Panc-1 cells .

Induction of Autophagy and Apoptosis

Rasfonin induces autophagy, which contributes to apoptosis in cells .

-

Rasfonin activates autophagy, upregulating Akt phosphorylation .

-

Inhibitors of Akt can attenuate both autophagy and caspase-dependent apoptosis, along with alterations in PFKFB3 expression .

-

Rasfonin induces autophagy through oxidative stress/JNK signaling .

-

It promotes the generation of reactive oxygen species (ROS), which mediate autophagy and apoptosis .

-

N-Acetylcysteine (NAC), a ROS inhibitor, can reduce rasfonin-induced ROS generation and suppress cell death .

Effects on Ras Signaling Pathway

Rasfonin impacts the Ras signaling pathway in cancer cells .

-

Rasfonin reduces Son of sevenless (Sos1) expression, but does not alter GEF and GAP activities .

-

It inhibits c-Raf, MEK, and ERK phosphorylation, key signaling proteins in the ERK/MAPK cascade .

Rasfonin and ROS Production

Kinase Activity

| Kinase | Effect of Rasfonin |

|---|---|

| c-Raf | inhibited |

| MEK | inhibited |

| ERK | inhibited |

Applications De Recherche Scientifique

Rasfonin is a 2-pyrone derivative that has shown promise in various scientific research applications, particularly in cancer research. It is named after the protein Ras because its biological activity is elicited in cells that depend on Ras for growth . Rasfonin has been investigated for its effects on cell viability, cell death pathways, and its potential as a cancer chemotherapeutic agent .

Scientific Research Applications

Rasfonin has demonstrated potential in several scientific research applications:

- Anti-cancer activity Rasfonin has been shown to induce apoptosis in ras-dependent cells . It has been investigated for its effects on ras-mutated pancreatic cancer cells, with studies showing that it suppresses proliferation, anchorage-independent growth, migration, and invasion of K-ras mutant Panc-1 pancreatic cancer cells . In vivo experiments have demonstrated that rasfonin administration can result in a significant reduction of tumor growth .

- Induction of autophagy and apoptosis Rasfonin has been shown to induce both autophagy and apoptosis in cells . Studies have indicated that rasfonin-induced cell death can be either apoptotic or necrotic . The compound has also been found to activate apoptotic pathways by inducing the cleavage of PARP-1, a marker of cells undergoing apoptosis .

- Regulation of the Ras-MAPK pathway Rasfonin affects the proliferation of K-ras mutant human pancreatic tumor cells by regulating the Ras-MAPK pathway . It has been shown to downregulate Ras activity and consequently the phosphorylation of c-Raf/MEK/ERK . Further experiments have indicated that rasfonin reduces Son of sevenless (Sos1) expression but does not alter GEF and GAP activities .

- Production of reactive oxygen species (ROS) Rasfonin has been shown to induce autophagy and apoptosis concomitant with a dramatic ROS production . Studies have reported that many fungal secondary metabolites activate either autophagy or apoptosis through ROS generation .

Effects on Pancreatic Cancer Cells

Rasfonin's effects on pancreatic cancer cells have been investigated in vitro and in vivo . In vitro studies have shown that rasfonin suppresses proliferation more strongly in Panc-1 cells than in BxPC-3 cells . It also reduces clone formation, migration, and invasion by Panc-1 cells . In vivo experiments have revealed that rasfonin delays the growth of xenograft tumors originating from Panc-1 cells, with tumor weight ultimately decreased after treatment .

Impact on Cell Viability and Death Pathways

Rasfonin has been shown to inhibit cell viability and activate multiple cell death pathways . It reduces the viability of ACHN cells in a time- and dose-dependent manner . Immunoblotting analysis has shown that rasfonin induces cleavage of PARP-1, indicating the activation of the apoptotic pathway .

In Vivo Study on Pancreatic Cancer Xenografts

In an in vivo study, CD1 nude mice bearing Panc-1 cells were treated with rasfonin . The results showed that rasfonin (30 mg/kg) delayed the growth of xenograft tumors originating from Panc-1 cells . Tumor weight was ultimately decreased after 20 days of treatment with rasfonin . Intraperitoneal rasfonin administration resulted in moderate but statistically significant antitumor activity with a 67% overall reduction of tumor growth compared with the vehicle control group .

Effects on Renal Cancer Cell Line ACHN

Rasfonin-induced cell death was detected using the human renal cancer cell line ACHN . Rasfonin reduced the viability of ACHN cells in a time- and dose-dependent manner . These findings were confirmed by colony growth assay, in which rasfonin inhibited cell growth depending on the concentration of stimulus . Immunoblotting analysis showed that rasfonin induced cleavage of PARP-1 .

Data Table

Mécanisme D'action

(-)-Rasfonin exerts its effects through multiple pathways. It induces autophagy and apoptosis by upregulating reactive oxygen species and activating c-Jun NH2-terminal kinase . Additionally, this compound promotes necroptosis by enhancing the interaction between receptor-interacting serine/threonine kinase 1 and growth factor receptor-bound protein 2 . These interactions lead to the formation of necrosomes and subsequent cell death .

Comparaison Avec Des Composés Similaires

(-)-Rasfonin is unique among 2-pyrone derivatives due to its specific activity against Ras-dependent cells. Similar compounds include other 2-pyrone derivatives that exhibit antimicrobial, antiviral, and cytotoxic properties . this compound’s ability to induce multiple forms of cell death and its specificity for Ras-dependent pathways distinguish it from other compounds in this class .

List of Similar Compounds

2-Pyrone: A basic structure found in many natural products with diverse biological activities.

Camphor Lactam: Used as a chiral auxiliary in the synthesis of this compound.

Feringa’s Butenolide: Utilized in the asymmetric synthesis of this compound.

This compound’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.

Activité Biologique

(-)-Rasfonin is a naturally occurring 2-pyrone derivative isolated from the fungus Talaromyces species 3656-A1. Its biological activity has garnered significant attention due to its potential therapeutic applications, particularly in oncology. This article explores the compound's mechanisms of action, effects on various cancer cell lines, and its role in inducing different cell death pathways.

Rasfonin primarily exerts its effects through the inhibition of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival in many cancers, particularly those with K-ras mutations. The following mechanisms have been identified:

- Inhibition of Ras Activity : Rasfonin selectively inhibits Ras activity without affecting its farnesylation, leading to decreased phosphorylation of downstream kinases such as c-Raf, MEK, and ERK. This results in reduced cell proliferation and survival in K-ras mutant cells .

-

Induction of Cell Death : Rasfonin has been shown to activate multiple cell death pathways, including:

- Apoptosis : It induces apoptosis in Ras-dependent cells, characterized by chromatin condensation and nuclear fragmentation .

- Autophagy : The compound promotes autophagy, which can serve as a double-edged sword in cancer treatment—either promoting cell survival or leading to cell death depending on the context .

- Necroptosis : Recent studies indicate that rasfonin also triggers necroptosis, a programmed form of necrosis that can contribute to its anticancer effects .

In Vitro Studies

The biological activity of rasfonin has been extensively studied in vitro across various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Panc-1 (K-ras mutant) | 0.37 | Inhibition of Ras-MAPK pathway; apoptosis induction |

| ACHN (renal cancer) | Not specified | Induction of autophagy and apoptosis |

| BxPC-3 (wild-type K-ras) | 10 | Reduced proliferation; less affected than Panc-1 |

In Panc-1 cells, rasfonin demonstrated a significant reduction in colony formation, migration, and invasion capabilities. In contrast, BxPC-3 cells exhibited less sensitivity to rasfonin's effects due to their wild-type K-ras status .

In Vivo Studies

In vivo experiments using xenograft models have further validated the anticancer potential of rasfonin:

- Tumor Growth Inhibition : Mice treated with rasfonin at doses of 30 mg/kg showed a statistically significant reduction in tumor growth compared to control groups. Specifically, tumor weight decreased after 20 days of treatment .

Case Studies and Research Findings

Several studies highlight the multifaceted biological activity of rasfonin:

- Study on Pancreatic Cancer : A pivotal study demonstrated that rasfonin effectively inhibited the growth of K-ras mutant pancreatic tumors through downregulation of Sos1 expression and subsequent suppression of the Ras-MAPK pathway .

- Cell Viability Assays : Research indicated that rasfonin reduces cell viability in ACHN renal cancer cells in a dose-dependent manner. The compound induced cleavage of PARP-1, a hallmark of apoptosis .

- Autophagy and ROS Pathway : Another study found that rasfonin promotes autophagy through reactive oxygen species (ROS) activation, contributing to its overall anticancer efficacy .

Propriétés

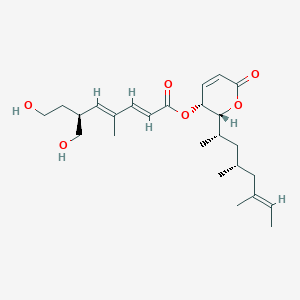

IUPAC Name |

[(2R,3R)-2-[(E,2S,4R)-4,6-dimethyloct-6-en-2-yl]-6-oxo-2,3-dihydropyran-3-yl] (2E,4E,6S)-8-hydroxy-6-(hydroxymethyl)-4-methylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O6/c1-6-17(2)13-19(4)14-20(5)25-22(8-10-24(29)31-25)30-23(28)9-7-18(3)15-21(16-27)11-12-26/h6-10,15,19-22,25-27H,11-14,16H2,1-5H3/b9-7+,17-6+,18-15+/t19-,20-,21-,22+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRGHFXATDKGOV-FXYCKZMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)CC(C)CC(C)C1C(C=CC(=O)O1)OC(=O)C=CC(=CC(CCO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C[C@H](C)C[C@H](C)[C@@H]1[C@@H](C=CC(=O)O1)OC(=O)/C=C/C(=C/[C@H](CCO)CO)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043830 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303156-68-5 | |

| Record name | Rasfonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.